2,4-Heptadecadiynoic Acid 2,4-Heptadecadiynoic Acid
Brand Name: Vulcanchem
CAS No.: 64034-02-2
VCID: VC3757592
InChI: InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-12H2,1H3,(H,18,19)
SMILES: CCCCCCCCCCCCC#CC#CC(=O)O
Molecular Formula: C17H26O2
Molecular Weight: 262.4 g/mol

2,4-Heptadecadiynoic Acid

CAS No.: 64034-02-2

Cat. No.: VC3757592

Molecular Formula: C17H26O2

Molecular Weight: 262.4 g/mol

* For research use only. Not for human or veterinary use.

2,4-Heptadecadiynoic Acid - 64034-02-2

Specification

CAS No. 64034-02-2
Molecular Formula C17H26O2
Molecular Weight 262.4 g/mol
IUPAC Name heptadeca-2,4-diynoic acid
Standard InChI InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-12H2,1H3,(H,18,19)
Standard InChI Key JMRNAAJGQAFZRJ-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCC#CC#CC(=O)O
Canonical SMILES CCCCCCCCCCCCC#CC#CC(=O)O

Introduction

Chemical Identity and Structure

2,4-Heptadecadiynoic acid is characterized by a 17-carbon chain with two acetylene (triple bond) groups positioned at the 2nd and 4th carbon positions from the carboxylic acid terminus. This arrangement of conjugated triple bonds gives the molecule its distinctive reactivity profile and physical properties.

Basic Identification Parameters

ParameterValue
Chemical FormulaC17H26O2
Molecular Weight262.39 g/mol
CAS Registry Number64034-02-2
IUPAC NameHeptadeca-2,4-diynoic acid
SMILES NotationC#CC#CCCCCCCCCCCCCC(=O)O
Chemical StructureLinear chain with two consecutive triple bonds near the carboxylic acid group

The presence of conjugated triple bonds in the molecule creates a rigid linear segment that influences its physical properties and potential applications, particularly in the formation of ordered molecular assemblies .

Physical and Chemical Properties

2,4-Heptadecadiynoic acid exhibits distinct physical and chemical characteristics that make it suitable for specialized applications. The compound's properties are significantly influenced by its unique molecular structure, particularly the presence of the diacetylene functionality.

Physical Properties

PropertyValueSource
Physical State (20°C)Solid
FormCrystal to powder
ColorWhite to amber to dark green
Melting Point60°C
Boiling Point390.1±25.0°C (Predicted)
Density0.970±0.06 g/cm³ (Predicted)
Solubility in WaterLimited solubility

Chemical Properties

PropertyValueSource
pKa2.05±0.17 (Predicted)
ReactivitySusceptible to oxidation; Light-, air-, and heat-sensitive
Functional GroupsCarboxylic acid, conjugated diacetylene

The compound's reactivity is largely determined by its carboxylic acid group and the diacetylene moiety, which can undergo polymerization under appropriate conditions, particularly when exposed to UV radiation or heat .

Applications and Uses

2,4-Heptadecadiynoic acid has found specialized applications in materials science and analytical chemistry, with its most notable use being in thin film technology.

Langmuir-Blodgett Films

The most significant application of 2,4-heptadecadiynoic acid is as a reagent for creating Langmuir-Blodgett (LB) films . These ultrathin organized molecular assemblies are formed at the air-water interface and can be transferred onto solid substrates. The diacetylene functionality provides several advantageous properties:

  • The rigid linear segment created by the conjugated triple bonds promotes molecular organization in monolayers

  • When appropriately aligned, the diacetylene groups can undergo topochemical polymerization upon exposure to UV light

  • The resulting polydiacetylene films exhibit interesting optical, electrical, and sensing properties

Research Applications

As a specialized chemical reagent, 2,4-heptadecadiynoic acid is employed in various research contexts:

  • Fabrication of biosensors and chemosensors utilizing polydiacetylene's chromatic properties

  • Development of model membrane systems for biophysical studies

  • Exploration of surface chemistry and molecular self-assembly processes

  • Creation of functional coatings with specific properties

Synthesis and Production

The synthesis of 2,4-heptadecadiynoic acid typically involves multiple steps to construct the specific arrangement of functional groups along the carbon chain.

Hazard TypeClassificationSource
Skin EffectsIrritation (Category 2)
Eye EffectsSerious eye irritation (Category 2A)
Signal WordWarning
GHS PictogramExclamation Mark (GHS07)

First Aid Measures

In case of exposure:

  • Skin contact: Wash with plenty of soap and water; remove contaminated clothing

  • Eye contact: Rinse cautiously with water for several minutes; remove contact lenses if present

  • If irritation persists: Seek medical advice/attention

Analytical Methods and Characterization

Analytical techniques commonly used for the characterization of 2,4-heptadecadiynoic acid include:

Spectroscopic Methods

  • Infrared (IR) spectroscopy: Identification of characteristic absorption bands for the carboxylic acid group (approximately 1700 cm⁻¹) and the C≡C stretching vibrations (approximately 2100-2260 cm⁻¹)

  • Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR for structural confirmation

  • UV-Visible spectroscopy: Particularly useful for monitoring polymerization reactions of the diacetylene groups

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC): For purity determination

  • Gas Chromatography (GC): Often used for analysis of derivatized samples

Thermal Analysis

  • Differential Scanning Calorimetry (DSC): To determine thermal properties and phase transitions

  • Thermogravimetric Analysis (TGA): For studying thermal stability and decomposition behavior

Research Developments and Future Perspectives

Although specific research findings were limited in the provided search results, the diacetylene moieties in compounds like 2,4-heptadecadiynoic acid continue to attract interest in materials science for several reasons:

  • The topochemical polymerization of diacetylenes can produce conjugated polymers with interesting electronic and optical properties

  • The color-changing properties of polydiacetylenes in response to various stimuli (temperature, pH, mechanical stress) make them candidates for sensing applications

  • Advanced thin film technologies continue to explore these compounds for creating functional surfaces and interfaces

Current research directions likely include:

  • Exploration of novel applications in biosensing and environmental monitoring

  • Integration with other functional materials for developing smart materials

  • Investigation of structure-property relationships to optimize performance in specific applications

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